2,2-Bis-(4-cyanatophenyl)propane

説明

The exact mass of the compound 2,2-Bis-(4-cyanatophenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 646242. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Bis-(4-cyanatophenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis-(4-cyanatophenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.

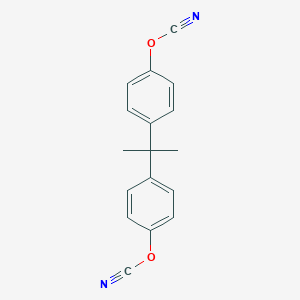

Structure

3D Structure

特性

IUPAC Name |

[4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-17(2,13-3-7-15(8-4-13)20-11-18)14-5-9-16(10-6-14)21-12-19/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZMUXQJTGRNHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)OC#N)C2=CC=C(C=C2)OC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25722-66-1 | |

| Record name | Cyanic acid, C,C′-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25722-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60893753 | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1156-51-0, 25722-66-1 | |

| Record name | Bisphenol A dicyanate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1156-51-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001156510 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-((1-methylethylidene)di-4,1-phenylene) ester, homopolymer | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025722661 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester, homopolymer | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyanic acid, C,C'-[(1-methylethylidene)di-4,1-phenylene] ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Bis(4-cyanophenyl)propane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60893753 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-isopropylidenediphenyl dicyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.264 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Bis-(4-cyanatophenyl)propane CAS number and properties

An In-depth Technical Guide to 2,2-Bis-(4-cyanatophenyl)propane

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Bis-(4-cyanatophenyl)propane, commonly known in the industry as Bisphenol A dicyanate (BADCy), is a high-performance thermosetting resin monomer.[1][2][3][4] Its unique molecular structure, featuring a bisphenol A backbone with reactive cyanate ester functional groups, allows it to form highly cross-linked, thermally stable polycyanurate networks upon curing.[1] This property makes it an indispensable material in advanced composites, aerospace applications, and high-frequency electronics.[1][2][3][5] This guide provides a comprehensive overview of its core properties, synthesis, polymerization, and critical applications.

Core Identification and Chemical Properties

The Chemical Abstracts Service (CAS) has assigned the number 1156-51-0 to 2,2-Bis-(4-cyanatophenyl)propane.[2][3][4][5][6][7][8][9][10][11][12][13][14]

Molecular Structure

Caption: Chemical structure of 2,2-Bis-(4-cyanatophenyl)propane.

Physicochemical Data

| Property | Value | Source(s) |

| Molecular Formula | C₁₇H₁₄N₂O₂ | [6][9][13][15] |

| Molecular Weight | 278.31 g/mol | [6][9][13][15] |

| Appearance | White to almost white crystalline powder or solid. | [7][9] |

| Melting Point | 77-83 °C | [6] |

| Boiling Point | 391.0 °C (Predicted) | [6][16] |

| Solubility | Soluble in acetone, methyl ethyl ketone (MEK), and other organic solvents. | [7][10] |

| Density | 1.171 g/cm³ (Predicted) | [2][3][5][10][16] |

Synthesis and Polymerization

Synthesis

The industrial synthesis of 2,2-Bis-(4-cyanatophenyl)propane is typically achieved through the reaction of Bisphenol A with a cyanogen halide, most commonly cyanogen bromide, in the presence of a base such as triethylamine.[1][7] The reaction is generally carried out in an organic solvent like acetone.[1][7]

Caption: Cyclotrimerization of cyanate esters to form a triazine ring.

Key Applications and Field Insights

The unique properties of the polycyanurate resins derived from 2,2-Bis-(4-cyanatophenyl)propane make them ideal for demanding applications where high performance is critical.

-

Aerospace Composites: The high glass transition temperature (Tg > 250°C), excellent dimensional stability, and low moisture absorption of the cured resin are crucial for manufacturing components for aircraft, satellites, and other aerospace structures. [2][3][5]These properties ensure the material maintains its integrity under extreme temperature fluctuations and in the vacuum of space.

-

High-Frequency Electronics: In the electronics industry, materials with a low dielectric constant and low dielectric loss are essential for high-frequency applications to minimize signal loss and ensure signal integrity. The polycyanurate network of cured BADCy exhibits these desirable electrical properties, making it a preferred material for printed circuit boards (PCBs), semiconductor encapsulation, and high-frequency electronic substrates. [2][3][5]

-

Adhesives and Coatings: The reactive nature of the cyanate ester groups allows for self-polymerization or co-polymerization with other resins like epoxies and bismaleimides. [5]This versatility enables the formulation of high-performance adhesives and coatings with superior thermal stability and chemical resistance.

Safety and Handling

2,2-Bis-(4-cyanatophenyl)propane is a chemical that requires careful handling. It is classified as harmful if swallowed, in contact with skin, or if inhaled. [17]It can cause skin and serious eye irritation and may cause an allergic skin reaction and respiratory irritation. [17]It is also very toxic to aquatic life with long-lasting effects. [17] Recommended Handling Precautions: [17]

-

Use only in well-ventilated areas.

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.

Conclusion

2,2-Bis-(4-cyanatophenyl)propane is a cornerstone monomer in the field of high-performance thermosetting polymers. Its ability to form robust polycyanurate networks through cyclotrimerization provides a unique combination of thermal stability, mechanical strength, and desirable electrical properties. These attributes have solidified its importance in cutting-edge industries such as aerospace and electronics. A thorough understanding of its properties, synthesis, and polymerization is crucial for scientists and engineers working to develop the next generation of advanced materials.

References

- Gupta, A. M. (1991). Kinetic solution for cyclotrimerization of A2: polymers of 2,2-bis(4-cyanatophenyl)propane. Macromolecules, 24(11), 3459–3461.

-

Unilong. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0. Retrieved from [Link]

-

Unilong. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0. Retrieved from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane. Retrieved from [Link]

-

ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. (n.d.). Biscyanatophenylpropane. Retrieved from [Link]

-

Unilong. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0. Retrieved from [Link]

Sources

- 1. 2,2-Bis-(4-cyanatophenyl)propane | 25722-66-1 | Benchchem [benchchem.com]

- 2. 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]

- 3. 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]

- 4. Biscyanatophenylpropane - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 5. 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]

- 6. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | FB33798 [biosynth.com]

- 7. 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 [chemicalbook.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]

- 10. chemdad.com [chemdad.com]

- 11. 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 [chemicalbook.com]

- 12. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 13. scbt.com [scbt.com]

- 14. Manufacturer selling hot cyanate ester 2,2-Bis-(4-cyanatophenyl)propane 4,4'-Isopropylidenediphenyl dicyanate 1156-51-0 [ydachem.com]

- 15. parchem.com [parchem.com]

- 16. 2,2-Bis-(4-cyanatophenyl)propane CAS#: 1156-51-0 [m.chemicalbook.com]

- 17. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Chemical structure and IUPAC name of 2,2-Bis-(4-cyanatophenyl)propane

An In-Depth Technical Guide to 2,2-Bis(4-cyanatophenyl)propane (BADCy)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Cornerstone of High-Performance Thermosets

2,2-Bis(4-cyanatophenyl)propane, most commonly known in the industry as Bisphenol A Dicyanate (BADCy), is a foundational monomer in the field of high-performance thermosetting polymers.[1][2][3] Its significance lies in its ability to undergo a unique polymerization reaction, forming a highly cross-linked polycyanurate network.[1][2] This network structure endows the final material with an exceptional combination of properties: high thermal stability with glass transition temperatures (Tg) often exceeding 250°C, a low dielectric constant, minimal moisture absorption, and excellent mechanical strength.[1][4][5] These characteristics make BADCy-based resins indispensable materials for demanding applications in the aerospace, electronics, and advanced composites industries.[1][4][5] This guide provides a comprehensive overview of BADCy, from its fundamental chemical identity to its synthesis, polymerization, and application-critical properties.

PART 1: Chemical Identity and Structure

A precise understanding of a monomer's structure is paramount to predicting its behavior and the properties of the resulting polymer.

Chemical Structure

BADCy is a difunctional cyanate ester monomer derived from Bisphenol A.[4][5] Its structure is characterized by a central isopropylidene group linking two phenyl rings, each of which is substituted with a cyanate (-O-C≡N) functional group at the para position.

Caption: Chemical Structure of 2,2-Bis(4-cyanatophenyl)propane (BADCy).

IUPAC Name and Synonyms

-

IUPAC Name: [4-[2-(4-cyanatophenyl)propan-2-yl]phenyl] cyanate[1][6]

-

Common Synonyms: Bisphenol A dicyanate (BADCy), 4,4'-Isopropylidenebis(cyanatobenzene), Bisphenol A cyanate ester[1][7][8][9]

PART 2: Synthesis Protocol and Mechanistic Insights

The most prevalent and industrially viable method for synthesizing BADCy is through the reaction of Bisphenol A with a cyanogen halide.[1][2]

Synthesis Reaction

The synthesis involves the cyanate esterification of the two hydroxyl groups of Bisphenol A. This is typically achieved by reacting Bisphenol A with cyanogen bromide (BrCN) or cyanogen chloride (ClCN) in an organic solvent, using a tertiary amine like triethylamine (TEA) as a base.[1][2][11]

Caption: General workflow for the synthesis of BADCy.

Detailed Experimental Protocol

This protocol is adapted from established laboratory procedures.[11]

-

Reactor Setup: Charge a reactor equipped with a mechanical stirrer, nitrogen inlet, and thermometer with 456.6 g (2.00 mol) of Bisphenol A, 444.9 g (4.20 mol) of cyanogen bromide, and 1,100 mL of acetone.

-

Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure throughout the reaction.

-

Cooling: Begin stirring to dissolve the solids and cool the reaction mixture to -5°C using an appropriate cooling bath.

-

Base Addition (The Critical Step): Slowly add 406.8 g (4.02 mol) of triethylamine dropwise over 60 minutes. Causality: The triethylamine acts as a scavenger for the hydrobromic acid (HBr) generated during the reaction, driving the equilibrium towards the product. The slow, controlled addition at low temperature is crucial to prevent exothermic runaway and minimize side reactions, such as the trimerization of the cyanogen bromide or hydrolysis of the newly formed cyanate esters. The temperature must be rigorously maintained between -5°C and -3°C.

-

Reaction Completion: After the addition is complete, continue stirring the mixture at -5°C to -3°C for an additional 25-30 minutes to ensure the reaction goes to completion.

-

Precipitation & Isolation: Pour the reaction mixture into approximately 5.7 liters of deionized water under stirring. The BADCy product, being insoluble in water, will precipitate out as a crystalline solid.

-

Purification: Filter the solid product, wash thoroughly with deionized water to remove the triethylammonium bromide salt byproduct, and dry under vacuum.

-

Validation: The structure and purity of the resulting light tan crystalline solid (yields typically >98%) can be confirmed via infrared (IR) spectroscopy. A successful synthesis is indicated by the disappearance of the broad phenolic hydroxyl (-OH) absorption peak from the Bisphenol A reactant and the appearance of a sharp, strong cyanate (-O-C≡N) absorption peak in the product spectrum.[11]

PART 3: Polymerization - From Monomer to Network

The utility of BADCy is realized through its polymerization into a rigid thermoset network.

Mechanism: Cyclotrimerization

BADCy polymerizes through a thermally induced cyclotrimerization reaction.[1][2] When heated, three cyanate ester functional groups react to form an extremely stable, six-membered triazine ring. Since each BADCy monomer has two cyanate groups, this process creates a dense, three-dimensional covalent network known as a polycyanurate. This reaction can be accelerated by catalysts, such as metal acetylacetonates (e.g., Cu(II)-acac) or phenols.[12]

Caption: Cyclotrimerization of cyanate esters to form a triazine ring.

Curing Profile

Uncatalyzed BADCy exhibits a high polymerization temperature, with a curing peak around 306°C.[12] The curing process is typically performed in stages. An initial "B-staging" step involves heating the resin to a moderate temperature to advance the polymerization, increasing its viscosity without fully gelling. This B-staged material, often in the form of a prepreg, can be stored and later fully cured at a higher temperature (e.g., 250°C) and pressure to form the final component. This processability is a key advantage, similar to that of epoxy resins.[13]

PART 4: Material Properties and Performance Data

The polycyanurate network derived from BADCy translates into a unique profile of material properties. While cyanate ester resins are known for excellent thermal and dielectric performance, their inherent brittleness is a major drawback that often requires modification for structural applications.[14][15]

Quantitative Property Summary

The following table summarizes key performance metrics for a typical cured, unmodified BADCy resin.

| Property | Typical Value | Significance & Context |

| Thermal Properties | ||

| Glass Transition Temp. (Tg) | > 250 °C | Indicates high-temperature operational capability.[5] |

| Thermal Decomposition (Td10) | ~380-465 °C | Demonstrates exceptional thermal stability.[12][14] |

| Char Yield at 800°C | 37-57 % | High char yield contributes to excellent flame retardancy.[14] |

| Mechanical Properties | ||

| Flexural Strength | ~175 MPa | Good stiffness, but can be improved.[13] |

| Impact Strength (Unnotched) | ~7.5 kJ/m² | Relatively low, indicating inherent brittleness.[13] |

| Electrical Properties | ||

| Dielectric Constant (1 MHz) | ~2.8 - 3.2 | Low value is critical for high-frequency electronics and radomes.[13] |

| Dielectric Loss Tangent | ~0.005 | Low loss ensures signal integrity in electronic applications.[13] |

| Other Properties | ||

| Moisture Absorption | < 1% | Provides excellent dimensional stability in humid environments.[1][5] |

Insight: The major performance trade-off for BADCy resins is their brittleness. In practice, formulators often create blends with other resins like epoxies, bismaleimides (BMI), or toughening agents like diallyl phthalate (DAP) or core-shell rubber particles to improve impact strength, albeit sometimes at the expense of peak thermal performance.[13][14][15]

PART 5: Key Applications

The elite property profile of BADCy-based resins makes them the material of choice for applications where performance cannot be compromised.

-

Aerospace Composites: Used in manufacturing structural components, satellite parts, and radomes where high thermal stability, low dielectric properties, and low moisture uptake are critical for performance and longevity in harsh environments.[1][4][5]

-

High-Frequency Electronics: An ideal resin for advanced printed circuit boards (PCBs) and semiconductor packaging, where its low dielectric constant and loss tangent ensure high-speed signal integrity.[1][5]

-

Adhesives and Coatings: Formulated into high-temperature structural adhesives and protective coatings for demanding industrial and aerospace applications.[2][13]

References

- 2,2-Bis-(4-cyanatophenyl)propane | 25722-66-1 | Benchchem.

- 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | FB33798 - Biosynth.

- Buy 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 - Smolecule.

- 2,2-Bis(4-cyan

-

Mechanical and thermal properties of bisphenol A-based cyanate ester and diallyl phthalate blends | Request PDF - ResearchGate. [Link]

-

Cyanate ester resin based composites with high toughness and thermal conductivity - SciSpace. [Link]

-

Biscyanatophenylpropane - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [Link]

-

2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong. [Link]

-

Thermal and mechanical evaluation of cyanate ester resin modified with bismaleimide and diallyl phthalate | Request PDF - ResearchGate. [Link]

-

2,2-BIS(4-CYANATOPHENYL)PROPANE - gsrs. [Link]

-

2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong (Spanish). [Link]

-

High Thermal Resistance of Epoxy/Cyanate Ester Hybrids Incorporating an Inorganic Double-Decker-Shaped Polyhedral Silsesquioxane Nanomaterial - MDPI. [Link]

Sources

- 1. 2,2-Bis-(4-cyanatophenyl)propane | 25722-66-1 | Benchchem [benchchem.com]

- 2. Buy 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 [smolecule.com]

- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 4. 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]

- 5. 2,2-Bis-(4-cyanatophenyl)propane with CAS 1156-51-0 - Chemical Supplier Unilong [unilongindustry.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. Biscyanatophenylpropane - ZIBO KUNRAN INTERNATIONAL TRADE CO.,LTD. [kunranchem.com]

- 8. 2,2-Bis(4-cyanatophenyl)propane | CymitQuimica [cymitquimica.com]

- 9. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | TCI EUROPE N.V. [tcichemicals.com]

- 10. 2,2-Bis(4-cyanatophenyl)propane | 1156-51-0 | FB33798 [biosynth.com]

- 11. 2,2-Bis-(4-cyanatophenyl)propane | 1156-51-0 [chemicalbook.com]

- 12. mdpi.com [mdpi.com]

- 13. scispace.com [scispace.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

A Guide to the Spectroscopic Analysis of 2,2-Bis-(4-cyanatophenyl)propane Monomer

An In-depth Technical Guide for Researchers and Scientists

Introduction

2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A dicyanate (BPA-CN or BADCy), is a high-performance thermosetting monomer critical to the aerospace, electronics, and advanced composites industries. Its molecular structure, featuring a bisphenol A core flanked by two reactive cyanate (-O-C≡N) functional groups, allows it to undergo cyclotrimerization upon heating to form a highly cross-linked, thermally stable polycyanurate network.[1] This network structure imparts exceptional properties to the final material, including a high glass transition temperature (Tg), low dielectric constant, and minimal moisture absorption.

Given that the purity and structural integrity of the monomer are paramount to the performance of the resulting polymer, a robust analytical characterization is essential. This technical guide provides a detailed overview of the primary spectroscopic techniques used to verify the identity and quality of BPA-CN: Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus is not only on the procedural steps but on the underlying chemical principles that make these methods effective for characterization.

Molecular Structure and Spectroscopic Correlation

The structure of 2,2-Bis-(4-cyanatophenyl)propane (C₁₇H₁₄N₂O₂) is defined by several key features, each of which gives rise to a characteristic spectroscopic signature:

-

Cyanate Groups (-O-C≡N): This is the most critical functional group. Its unique vibrational modes are easily identified in FTIR, and the carbon and nitrogen atoms provide signals in ¹³C and ¹⁵N NMR, respectively.

-

Aromatic Rings: The para-substituted benzene rings produce distinct signals in both ¹H and ¹³C NMR due to the specific electronic environment of the protons and carbons.

-

Isopropylidene Bridge [-C(CH₃)₂-]: The two methyl groups and the central quaternary carbon of the bisphenol A backbone are highly symmetric, leading to simple, strong signals in NMR spectroscopy.

Integrated Spectroscopic Workflow

A multi-technique approach is required for unambiguous structural confirmation and purity assessment. The logical workflow ensures that data from each analysis corroborates the others, providing a comprehensive characterization of the monomer.

Caption: Integrated workflow for the spectroscopic characterization of BPA-CN monomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle & Application: FTIR spectroscopy is the primary tool for confirming the successful synthesis of the cyanate ester from its bisphenol A precursor. The technique measures the absorption of infrared radiation by the molecule's bonds, which vibrate at specific, characteristic frequencies. The key diagnostic evidence for BPA-CN is the appearance of a strong cyanate group absorption and the disappearance of the broad hydroxyl (-OH) stretch from the bisphenol A starting material.

Experimental Protocol (Attenuated Total Reflectance - ATR):

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Perform a background scan to capture the ambient atmospheric spectrum (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid BPA-CN powder directly onto the ATR crystal.

-

Pressure Application: Lower the press arm to ensure firm, uniform contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Spectrum Acquisition: Collect the spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ over the mid-IR range (4000–400 cm⁻¹).

-

Data Processing: The resulting spectrum should be baseline-corrected if necessary.

Data Interpretation: The FTIR spectrum of BPA-CN is characterized by several key absorption bands. The presence and sharpness of these peaks are indicative of the monomer's identity and purity.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Appearance |

| ~2270 & ~2235 | Asymmetric stretch of -O-C≡N | Cyanate Ester (-OCN) | Strong, sharp, doublet |

| ~3100–3000 | C-H aromatic stretch | Aromatic Ring | Medium intensity |

| ~2970 | C-H aliphatic stretch (asymmetric) | Isopropylidene (-C(CH₃)₂) | Medium intensity |

| ~1600 & ~1500 | C=C aromatic ring stretch | Aromatic Ring | Strong, sharp |

| ~1200 | C-O-C aryl ether stretch | Aryl Ether | Strong |

The most crucial feature is the strong, sharp doublet around 2270 cm⁻¹ and 2235 cm⁻¹, which is the definitive signature of the cyanate ester group.[2][3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle & Application: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule. By placing the sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb energy at different frequencies (chemical shifts) depending on their local electronic environment. This allows for the precise mapping of the molecule's carbon-hydrogen framework.

Experimental Protocol:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of the BPA-CN monomer and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer: Transfer the solution to a standard 5 mm NMR tube.

-

Instrument Setup: Insert the tube into the NMR spectrometer. The instrument is tuned, and the magnetic field is "locked" onto the deuterium signal of the solvent. The sample is "shimmed" to optimize the homogeneity of the magnetic field.

-

Spectrum Acquisition (¹H): A standard proton spectrum is acquired. Key parameters include the number of scans (typically 8-16) and a relaxation delay of 1-2 seconds.

-

Spectrum Acquisition (¹³C): A proton-decoupled carbon spectrum is acquired. Due to the low natural abundance of ¹³C, more scans are required (e.g., 128 or more) with a longer relaxation delay (2-5 seconds) to ensure quantitative accuracy for all carbon types, including quaternary carbons.

Data Interpretation (¹H NMR): The ¹H NMR spectrum of BPA-CN is remarkably simple due to the molecule's C₂ symmetry.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0–7.4 | Doublet | 8H total | Aromatic protons (AA'BB' system) |

| ~1.6 | Singlet | 6H | Methyl protons of the isopropylidene group |

The aromatic region typically shows a pair of doublets, characteristic of a 1,4-disubstituted benzene ring system.[1] The six protons of the two methyl groups are chemically equivalent and thus appear as a single, sharp peak (singlet) at approximately 1.6 ppm.[1] The absence of a broad singlet corresponding to a phenolic -OH proton further confirms the complete conversion from bisphenol A.

Data Interpretation (¹³C NMR): The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment |

| ~152 | Aromatic Carbon (C-OCN) |

| ~148 | Aromatic Carbon (C-C(CH₃)₂) |

| ~128 | Aromatic Carbon (CH, ortho to -OCN) |

| ~115 | Aromatic Carbon (CH, meta to -OCN) |

| ~109 | Cyanate Carbon (-OC N) |

| ~43 | Quaternary Carbon (-C (CH₃)₂) |

| ~31 | Methyl Carbon (-C(CH₃ )₂) |

Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments are based on data from structurally similar cyanate esters and the known spectrum of the bisphenol A precursor.[4][5]

Mass Spectrometry (MS)

Principle & Application: Mass spectrometry is used to determine the molecular weight of the monomer and to gain structural information from its fragmentation pattern. The molecule is ionized, and the resulting charged particles are separated based on their mass-to-charge ratio (m/z). This provides definitive confirmation of the molecular formula.

Experimental Protocol (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the BPA-CN monomer (~1 mg/mL) in a suitable solvent like acetonitrile or methanol.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: A high voltage is applied to the liquid, causing it to form a fine spray of charged droplets. As the solvent evaporates, ions of the analyte are released into the gas phase.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them by their m/z ratio.

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Data Interpretation: The molecular formula of BPA-CN is C₁₇H₁₄N₂O₂, with a monoisotopic mass of approximately 278.11 Da.

-

Molecular Ion Peak: The primary goal is to identify the molecular ion. In positive-ion ESI-MS, this will typically be observed as the protonated molecule [M+H]⁺ at m/z ≈ 279.12 or as an adduct with sodium [M+Na]⁺ at m/z ≈ 301.10.

-

Fragmentation Pattern: While the molecular ion confirms the weight, fragmentation provides structural proof. BPA-CN is expected to fragment similarly to its parent, bisphenol A. The most likely and characteristic fragmentation involves the loss of a methyl radical (•CH₃, 15 Da) from the isopropylidene bridge to form a highly stable benzylic carbocation.

-

Key Fragment: An intense peak should be observed at m/z ≈ 263, corresponding to the [M-CH₃]⁺ fragment. This fragmentation is a hallmark of the bisphenol A backbone.

-

Conclusion

The comprehensive characterization of 2,2-Bis-(4-cyanatophenyl)propane is reliably achieved through the synergistic use of FTIR, NMR, and Mass Spectrometry. FTIR provides rapid confirmation of the critical cyanate functional groups. NMR spectroscopy offers a detailed map of the monomer's carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. Finally, Mass Spectrometry provides unequivocal proof of the molecular weight and corroborates the structure through predictable fragmentation patterns. Together, these techniques form a self-validating system that ensures the monomer meets the stringent quality requirements for high-performance material applications.

References

-

Rakesh, S., & Sarojadevi, M. (2012). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Journal of the Serbian Chemical Society, 77(2), 239-251. [Link]

-

Lakshmi, M. S., & Reddy, B. S. R. (2002). Synthesis and characterization of new epoxy and cyanate ester resins. Journal of Applied Polymer Science, 84(8), 1531-1539. [Link]

-

Xu, Y., & Sung, C. S. P. (2002). UV, Luminescence, and FTIR Characterization of Cure Reaction in Bisphenol A Dicyanate Ester Resin. Macromolecules, 35(23), 8747-8754. [Link]

-

Hamerton, I., & Hay, J. N. (1998). Recent technological developments in the synthesis of cyanate ester resins. High Performance Polymers, 10(2), 163-174. [Link]

-

Baştürk, E., Şen, F., & Madakbaş, S. (2015). Bisphenol A (BADCy)/bisphenol P (BPDCy) cyanate ester/colemanite composites: synthesis and characterization. Journal of Thermal Analysis and Calorimetry, 121(1), 339-348. [Link]

-

Zhao, H., et al. (2016). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 30(16), 1901–1913. [Link]

- Shimp, D. A., Christenson, J. R., & Ising, S. J. (1991). Cyanate Ester Resins - Chemistry, Properties and Applications.

-

Fang, T., & Shimp, D. A. (1995). Polycyanate esters: science and applications. Progress in Polymer Science, 20(1), 61-118. [Link]

-

Nair, C. P. R., Mathew, D., & Ninan, K. N. (2002). Cure characteristics of blends of bismaleimide with biscyanate ester. Journal of Applied Polymer Science, 86(14), 3505-3515. [Link]

Sources

- 1. Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-α-amino acids and their methyl esters - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Bisphenol A(80-05-7) 13C NMR spectrum [chemicalbook.com]

Navigating the Spectroscopic Landscape of 2,2-Bis-(4-cyanatophenyl)propane: A Technical Guide

For Immediate Release

[CITY, State] – In the realm of high-performance polymers and advanced materials, a thorough understanding of monomer structure is paramount to predicting and controlling final material properties. 2,2-Bis-(4-cyanatophenyl)propane, a key monomer in the synthesis of cyanate ester resins, presents a unique spectroscopic profile. This technical guide, designed for researchers, scientists, and professionals in drug development and materials science, offers a detailed exploration of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this critical compound.

Foundational Principles: The Molecular Blueprint

2,2-Bis-(4-cyanatophenyl)propane, also known as bisphenol A dicyanate (BADCy), possesses a distinct molecular architecture that dictates its NMR signature. The molecule's structure, C₁₇H₁₄N₂O₂, features a central isopropylidene bridge connecting two para-substituted phenyl rings, each bearing a cyanate (-OCN) functional group. This inherent symmetry plays a crucial role in simplifying the resulting NMR spectra.

To fully appreciate the spectral data, a foundational understanding of NMR spectroscopy is essential. This technique probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom within a molecule. For organic compounds like 2,2-Bis-(4-cyanatophenyl)propane, ¹H and ¹³C NMR are indispensable tools for structural elucidation and purity assessment.

Experimental Protocol: Acquiring High-Fidelity Spectra

The acquisition of high-quality NMR data is a critical first step in any spectroscopic analysis. The following protocol outlines a standardized procedure for the preparation and analysis of 2,2-Bis-(4-cyanatophenyl)propane samples.

Step-by-Step Methodology for NMR Sample Preparation:

-

Sample Weighing: Accurately weigh 10-20 mg of 2,2-Bis-(4-cyanatophenyl)propane for ¹H NMR analysis, and 50-100 mg for ¹³C NMR, into a clean, dry vial.

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for this compound.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial containing the sample.

-

Homogenization: Gently agitate the vial to ensure complete dissolution of the solid.

-

Transfer: Using a Pasteur pipette, transfer the solution into a clean 5 mm NMR tube.

-

Standardization: For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

-

Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.

-

Instrument Setup: Place the sample in the NMR spectrometer and proceed with instrument tuning, locking, and shimming to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra using appropriate pulse sequences and acquisition parameters.

Diagram of the NMR Sample Preparation Workflow:

Caption: Workflow for preparing a 2,2-Bis-(4-cyanatophenyl)propane sample for NMR analysis.

Spectral Interpretation: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of 2,2-Bis-(4-cyanatophenyl)propane is characterized by its simplicity, a direct consequence of the molecule's symmetry.

-

Aromatic Protons: The protons on the two phenyl rings are chemically equivalent due to the molecule's C₂ symmetry axis. This results in a characteristic AA'BB' spin system, which often appears as two sets of doublets in the aromatic region of the spectrum, typically between 7.0 and 7.5 ppm. The protons ortho to the isopropylidene group will have a different chemical shift from those ortho to the cyanate group.

-

Methyl Protons: The six protons of the two methyl groups in the isopropylidene bridge are also chemically equivalent. They will give rise to a single, sharp singlet in the aliphatic region of the spectrum, generally observed around 1.7 ppm.

Table 1: Predicted ¹H NMR Spectral Data for 2,2-Bis-(4-cyanatophenyl)propane

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.0 - 7.5 | Doublet | 4H | Aromatic Protons (AA') |

| ~7.0 - 7.5 | Doublet | 4H | Aromatic Protons (BB') |

| ~1.7 | Singlet | 6H | Methyl Protons (-C(CH₃)₂) |

Unveiling the Carbon Skeleton: The ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides a direct count of the unique carbon environments within the molecule.

-

Aromatic Carbons: Due to symmetry, the two phenyl rings will show only four distinct signals in the aromatic region (typically 120-160 ppm). These correspond to the two inequivalent protonated aromatic carbons, the carbon attached to the isopropylidene group, and the carbon bearing the cyanate group.

-

Isopropylidene Carbons: The central quaternary carbon of the isopropylidene bridge will appear as a single peak, as will the two equivalent methyl carbons. The quaternary carbon signal is typically found around 40-50 ppm, while the methyl carbons will resonate further upfield.

-

Cyanate Carbon: The carbon of the cyanate group (-OCN) will have a characteristic chemical shift, often in the range of 100-120 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for 2,2-Bis-(4-cyanatophenyl)propane

| Chemical Shift (δ, ppm) | Assignment |

| ~150 - 160 | C-OCN |

| ~145 - 155 | C-C(CH₃)₂ |

| ~120 - 130 | Aromatic CH |

| ~115 - 125 | Aromatic CH |

| ~100 - 120 | -OCN |

| ~40 - 50 | -C(CH₃)₂ |

| ~30 - 40 | -C(CH₃)₂ |

Diagram of the Molecular Structure and Key NMR Correlations:

Caption: Molecular structure of 2,2-Bis-(4-cyanatophenyl)propane with key ¹H and ¹³C NMR signal correlations.

Conclusion: A Powerful Tool for Material Characterization

The ¹H and ¹³C NMR spectra of 2,2-Bis-(4-cyanatophenyl)propane provide a definitive fingerprint of its molecular structure. The simplicity of the spectra, arising from the molecule's symmetry, allows for straightforward interpretation and confirmation of its identity and purity. For scientists and researchers in the field of polymer chemistry and materials science, a comprehensive understanding of these spectroscopic techniques is indispensable for quality control, reaction monitoring, and the rational design of new materials with tailored properties. This guide serves as a foundational resource for the spectroscopic characterization of this important monomer.

References

Due to the proprietary nature of spectral databases and the context of this guide as a general technical overview, direct links to specific, experimentally-derived spectra for 2,2-Bis-(4-cyanatophenyl)propane are not provided. The predicted chemical shifts are based on established principles of NMR spectroscopy and data for analogous structures. For definitive spectral data, researchers are encouraged to consult commercial spectral databases or acquire data experimentally.

An In-Depth Technical Guide to FTIR Characterization of Cyanate Ester Resins: From Monomer to Cured Network

Introduction

Cyanate ester (CE) resins represent a premier class of high-performance thermosetting polymers, indispensable in industries where extreme thermal stability, low dielectric properties, and superior mechanical performance are paramount.[1][2] Applications in aerospace structural components, high-frequency printed circuit boards, and radomes are common.[1] The remarkable properties of these materials are not inherent to the liquid monomer but are developed during a critical curing process. This process is dominated by a thermally-initiated cyclotrimerization reaction, where three cyanate ester functional groups (-O-C≡N) cyclize to form a highly stable, cross-linked triazine ring structure.[3] This transformation from a low-viscosity fluid to a rigid, three-dimensional polycyanurate network is the genesis of the material's performance.

Fourier Transform Infrared (FTIR) spectroscopy stands as the quintessential analytical technique for investigating this curing process. Its power lies in its ability to directly probe the specific molecular vibrations of both the reactant (-O-C≡N) and product (triazine ring) functional groups. This allows for unambiguous, real-time tracking of the chemical transformation, providing a level of insight that is both qualitative and rigorously quantitative. This guide provides a comprehensive framework for leveraging FTIR spectroscopy to characterize the complete lifecycle of cyanate ester resins, from monomer identification to the kinetic analysis of the cured polymeric network.

Part 1: The Vibrational Fingerprint of Cyanate Esters and their Cured Networks

The foundation of any spectroscopic analysis is a thorough understanding of the characteristic absorption bands of the species of interest. The cyanate ester curing reaction provides a textbook example of spectral transformation, where the disappearance of reactant peaks is mirrored by the appearance of product peaks.

The Cyanate Ester Monomer (-O-C≡N)

The defining feature of a cyanate ester monomer in an infrared spectrum is the stretching vibration of the cyanate (-O-C≡N) functional group.

-

Primary Absorption Region: This group gives rise to a very strong and sharp absorption band located in the triple bond region of the spectrum, typically between 2200 and 2300 cm⁻¹ .[3][4][5] The intensity of this peak is a direct consequence of the large change in dipole moment that occurs during the C≡N stretching vibration, making it exceptionally easy to detect even at low concentrations.[6][7]

-

Peak Splitting: It is common for this primary absorption to appear as a doublet or, in some cases, a triplet.[3] This splitting is not an artifact but a valuable structural indicator. It arises from factors such as Fermi resonance with an overtone or combination band, or the presence of different rotational conformers of the cyanate group relative to the aromatic ring to which it is attached. For instance, a doublet with peaks separated by approximately 38 cm⁻¹ is often observed.[3]

The Polycyanurate Network (Triazine Ring)

The cyclotrimerization reaction consumes the cyanate ester groups and creates a new heterocyclic structure: the 1,3,5-triazine ring. The formation of this ring is signaled by the emergence of a new set of characteristic absorption bands.

-

Primary Absorption Bands: The formation of the cured polycyanurate network is definitively confirmed by the appearance of two strong absorption bands:

-

Causality: These absorptions are characteristic of the newly formed covalent bonds within the six-membered triazine ring. Monitoring the growth of these peaks provides a direct measurement of the progress of the polymerization and network formation.[3][9]

Table 1: Key FTIR Absorption Bands for Cyanate Ester Cure Monitoring

| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Significance |

| Cyanate Ester (-O-C≡N) | C≡N Stretch | 2230 - 2275 | Reactant: Disappears during cure.[3][8] |

| Triazine Ring | C=N / C-N Stretch | ~1565 | Product: Appears and grows during cure.[3] |

| Triazine Ring | C-N / C=N Stretch | ~1365 | Product: Appears and grows during cure.[8] |

| Aromatic Ring | C-H or C=C Stretch | Varies (e.g., ~1500, ~2900-3100) | Internal Standard: Remains constant for quantitative analysis.[9] |

Visualizing the Chemical Transformation

The cyclotrimerization reaction can be visualized as the conversion of three distinct monomer units into a single, covalently bonded network node.

Caption: The cyclotrimerization of three cyanate ester monomers.

Part 2: Experimental Workflow for Monitoring Cure Kinetics

A robust experimental protocol is the bedrock of reliable kinetic data. The primary objective is to acquire spectra that accurately reflect the chemical state of the resin at discrete time and temperature intervals.

Methodology Rationale: The Power of a Self-Validating System

For kinetic studies, transmission FTIR is the preferred methodology. Its adherence to the Beer-Lambert law over a wide dynamic range makes it ideal for quantification. The key to a trustworthy protocol is to create a self-validating system that minimizes external variables. The in-situ curing of a single sample is the gold standard, as it eliminates the sample-to-sample variability (e.g., thickness, concentration) that can plague ex-situ measurements. This approach ensures that any observed spectral changes are due solely to the chemical reaction.[9]

Experimental Protocol: In-Situ Curing in a KBr Pellet

This method, validated in the literature, involves preparing a single KBr pellet containing the uncured resin and monitoring its spectral evolution over time within a heated FTIR sample compartment.[9][10]

Step-by-Step Methodology:

-

Homogenization: Gently warm the cyanate ester resin to a workable viscosity (e.g., 80-100 °C). If a catalyst is used, ensure it is thoroughly and homogeneously dispersed in the monomer.

-

Sample Preparation: Add a small drop (approx. 5-10 mg) of the liquid resin to ~200 mg of dry, spectroscopic-grade Potassium Bromide (KBr) powder.

-

Mixing: Thoroughly grind the mixture in an agate mortar and pestle until a fine, free-flowing, homogenous powder is obtained. The goal is to coat the KBr particles with a thin layer of resin.

-

Pellet Pressing: Transfer the powder to a 13 mm pellet die and press under vacuum at 8-10 tons of pressure for 2-3 minutes to form a transparent or translucent pellet.

-

Initial Spectrum (t=0): Immediately place the pellet in a heated transmission cell within the FTIR spectrometer. Set the cell to the desired isothermal cure temperature (e.g., 180 °C) and acquire the first spectrum as quickly as possible. This serves as the baseline (0% conversion) measurement.

-

Isothermal Monitoring: Collect spectra at regular time intervals (e.g., every 5 minutes) for the duration of the cure. Ensure all spectral acquisition parameters (resolution, number of scans) are kept constant.

-

Data Analysis: Process the collected spectra to calculate the degree of conversion at each time point (detailed in Part 3).

Experimental Workflow Visualization

Caption: Workflow for in-situ FTIR monitoring of cyanate ester curing.

Part 3: Quantitative Analysis - Determining the Degree of Conversion

Qualitative observation is useful, but the true power of FTIR lies in its ability to yield quantitative kinetic data. The degree of conversion (α) of the cyanate ester groups can be precisely calculated from the spectral data.

The Principle of Ratiometric Analysis

To obtain accurate quantitative results, it is crucial to account for any variations in sample thickness or instrument drift. This is achieved by using an internal reference peak—an absorption band that is unaffected by the curing reaction.[9] Aromatic C-H or C=C stretching vibrations are often ideal candidates as the aromatic rings themselves do not participate in the cyclotrimerization. The ratio of the cyanate peak area to the reference peak area provides a normalized value that is independent of sample thickness.

Calculating the Degree of Conversion (α)

The degree of conversion at any given time t, denoted as α(t), is calculated by monitoring the normalized area of the cyanate ester peak relative to its initial value at t=0. The governing equation is:

α(t) = 1 - [ (AOCN(t) / Aref(t)) / (AOCN(0) / Aref(0)) ]

Where:

-

AOCN(t) is the integrated area of the cyanate ester absorption band (~2270 cm⁻¹) at time t.

-

Aref(t) is the integrated area of the internal reference band at time t.

-

AOCN(0) is the initial integrated area of the cyanate ester band at time t=0.

-

Aref(0) is the initial integrated area of the internal reference band at time t=0.

This equation provides a value for α ranging from 0 (completely uncured) to 1 (theoretically complete conversion).

Table 2: Sample Data for Calculation of Degree of Conversion (Isothermal Cure at 180°C)

| Cure Time (min) | AOCN (Abs·cm⁻¹) | Aref (Abs·cm⁻¹) | Normalized AOCN (AOCN/Aref) | Degree of Conversion (α) |

| 0 | 1.52 | 0.85 | 1.788 | 0.00 |

| 10 | 1.18 | 0.85 | 1.388 | 0.22 |

| 20 | 0.89 | 0.85 | 1.047 | 0.41 |

| 30 | 0.64 | 0.85 | 0.753 | 0.58 |

| 60 | 0.25 | 0.85 | 0.294 | 0.84 |

| 90 | 0.11 | 0.85 | 0.129 | 0.93 |

Part 4: Advanced Insights and Troubleshooting

While monitoring the primary curing reaction is the main application, FTIR can provide deeper insights into the material's chemistry.

-

Influence of Co-reactants: Cyanate esters are often blended with epoxy resins to enhance toughness. FTIR is an excellent tool for studying these hybrid systems. One can simultaneously monitor the disappearance of the cyanate peak (~2270 cm⁻¹), the epoxy oxirane ring peak (~915 cm⁻¹), and the appearance of the triazine ring (~1565 cm⁻¹) to unravel the complex, competitive reaction kinetics.[9]

-

Identifying Side Reactions: Under certain conditions, such as exposure to moisture or active hydrogen compounds, side reactions can occur.[11] The formation of carbamate or iminocarbonate structures can be detected by the appearance of new carbonyl (~1700 cm⁻¹) or imine (~1650 cm⁻¹) absorption bands, providing critical information for process optimization and failure analysis.

-

Common Pitfalls & Mitigation:

-

Baseline Correction: Ensure a consistent, multi-point baseline correction is applied to all spectra before peak integration, especially across the broad region of the cyanate ester peak. This is critical for accuracy.

-

Moisture: Cyanate esters can be sensitive to moisture, which can affect cure chemistry.[11] Always use thoroughly dried KBr and handle the uncured resin in a low-humidity environment to ensure the observed kinetics are intrinsic to the cyclotrimerization reaction.

-

Peak Overlap: In complex formulations, the triazine or reference peaks may overlap with other absorptions. Advanced peak fitting or deconvolution software may be necessary to accurately integrate the area of the peak of interest.

-

Conclusion

FTIR spectroscopy is an indispensable and versatile tool for the comprehensive characterization of cyanate ester resins. It provides a direct, molecular-level window into the critical cyclotrimerization reaction that governs the material's final properties. By following robust, self-validating experimental protocols and applying rigorous quantitative analysis, researchers and engineers can accurately determine cure kinetics, optimize processing parameters, ensure product quality, and drive the development of next-generation high-performance materials. This guide provides the fundamental principles and practical methodologies to effectively employ FTIR as a cornerstone of cyanate ester resin analysis.

References

-

Bartolomeo, P., et al. (2001). Curing of cyanate ester resin: a novel approach based on FTIR spectroscopy and comparison with other techniques. European Polymer Journal, 37(2001), 659-670. Available at: [Link]

-

Hamerton, I. (1996). Thermal Decomposition of Cyanate Ester Resins. NASA Technical Reports Server. Available at: [Link]

-

Ahamad, T., et al. (2020). Optimized COF‐1/terpolyimide composites for microelectronic applications. Journal of Applied Polymer Science. Available at: [Link]

-

Bartolomeo, P., et al. (2001). Curing of cyanate ester resin: A novel approach based on FTIR spectroscopy and comparison with other techniques. ResearchGate. Available at: [Link]

-

Zhang, B., et al. (2019). High glass transition temperature shape‐memory materials: Hydroxyl‐terminated polydimethylsiloxane‐modified cyanate ester. ResearchGate. Available at: [Link]

-

Hsiao, S., et al. (2005). Curing behavior and thermal mechanical properties of cyanate ester blends. Journal of Applied Polymer Science. Available at: [Link]

-

Li, C., et al. (2019). Thioetherimide-Modified Cyanate Ester Resin with Better Molding Performance for Glass Fiber Reinforced Composites. MDPI. Available at: [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

Selvaraj, M., et al. (2014). FT-IR spectra of cyanate ester–silica (CE–SiO 2 ) hybrid using APTES. ResearchGate. Available at: [Link]

-

LibreTexts. (2023). 6.3 IR Spectrum and Characteristic Absorption Bands. Organic Chemistry I. Available at: [Link]

-

Li, Z., et al. (2017). (a) FTIR spectra of DCB, the triazine-based polymer, CTF-1@400 and CTF-1@500. ResearchGate. Available at: [Link]

-

LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Chemistry LibreTexts. Available at: [Link]

-

Michigan State University Department of Chemistry. Infrared Spectroscopy. Available at: [Link]

-

Schwab, S. T., et al. (2011). Cyanate Ester Composite Resins Derived from Renewable Polyphenol Sources. Defense Technical Information Center. Available at: [Link]

-

Goubeau, J., et al. (1955). Triazines. X. The Infrared and Raman Spectra of 1,3,5-Triazine. The Journal of Physical Chemistry. Available at: [Link]

-

Agilent Technologies. (2012). Sample Preparation Free, Ultra High Spatial Resolution FTIR Microscopy & Chemical Imaging. Available at: [Link]

-

Wang, Y., et al. (2019). Reconstruction of the Microstructure of Cyanate Ester Resin by Using Prepared Cyanate Ester Resin Nanoparticles and Analysis of the Curing Kinetics Using the Avrami Equation of Phase Change. MDPI. Available at: [Link]

-

Sa-nguan, W., et al. (2020). FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. ResearchGate. Available at: [Link]

-

El-Ghamry, H., et al. (2022). Spectroscopic and Physicochemical Studies on 1,2,4-Triazine Derivative. MDPI. Available at: [Link]

-

Shulzhenko, D., et al. (2020). FTIR spectra of CER samples synthesized with varying conversion of cyanate groups. ResearchGate. Available at: [Link]

-

S, S., et al. (2022). FTIR spectra of (a) uncured samples of CE-EP blends and (b) cured samples of CE-EP blends. ResearchGate. Available at: [Link]

-

Paula, A. S., et al. (1998). Characterization and process development of cyanate ester resin composites. OSTI.gov. Available at: [Link]

-

Selvi, M., et al. (2010). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Journal of Thermal Analysis and Calorimetry. Available at: [Link]

-

Smith, B. C. (2017). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. scispace.com [scispace.com]

- 3. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 6. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 10. researchgate.net [researchgate.net]

- 11. osti.gov [osti.gov]

An In-depth Technical Guide to the Solubility of 2,2-Bis-(4-cyanatophenyl)propane in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,2-Bis-(4-cyanatophenyl)propane, a key monomer in the formulation of high-performance cyanate ester resins. Tailored for researchers, scientists, and professionals in drug development and materials science, this document delves into the theoretical principles governing its solubility, presents available quantitative and qualitative data, and offers detailed experimental protocols for solubility determination. The guide aims to be an essential resource for the effective processing and application of this versatile compound.

Introduction: The Significance of 2,2-Bis-(4-cyanatophenyl)propane

2,2-Bis-(4-cyanatophenyl)propane, commonly known as Bisphenol A dicyanate (BPA-Cy), is a cornerstone monomer for the synthesis of polycyanurate networks. These thermosetting polymers are renowned for their exceptional thermal stability, low dielectric constant, and minimal moisture absorption, making them indispensable in the aerospace, electronics, and advanced coatings industries[1]. The processability of BPA-Cy, particularly in formulating prepregs and adhesive systems, is critically dependent on its solubility in a variety of organic solvents. A thorough understanding of its solubility behavior is therefore paramount for optimizing manufacturing processes and ensuring the final properties of the cured material.

This guide provides an in-depth exploration of the solubility of 2,2-Bis-(4-cyanatophenyl)propane, moving beyond general statements to offer a practical and scientifically grounded resource.

Theoretical Framework: The Science of Solubility

The dissolution of a solid solute, such as 2,2-Bis-(4-cyanatophenyl)propane, in a liquid solvent is a complex thermodynamic process governed by the principle of "like dissolves like." This adage is scientifically quantified by considering the intermolecular forces between the solute and solvent molecules.

Molecular Structure and Polarity

The molecular structure of 2,2-Bis-(4-cyanatophenyl)propane, a derivative of Bisphenol A, features a central isopropylidene group flanked by two phenyl rings, each substituted with a cyanate (-OCN) group. This structure imparts a moderate polarity to the molecule. The aromatic rings and the isopropylidene group contribute to its nonpolar character, while the highly polar cyanate groups introduce significant dipole moments. Consequently, its solubility is highest in solvents that can effectively interact with both the polar and nonpolar regions of the molecule.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion): Arising from van der Waals forces.

-

δp (Polar): Stemming from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Accounting for hydrogen bond formation.

Each compound is characterized by a unique set of these three parameters. The principle of "like dissolves like" is quantified by the "Hansen distance" (Ra) between the solute and the solvent in the three-dimensional Hansen space. A smaller distance indicates a higher affinity and, therefore, greater solubility[2][3].

Solubility Profile of 2,2-Bis-(4-cyanatophenyl)propane

The solubility of 2,2-Bis-(4-cyanatophenyl)propane is a critical parameter for its application, particularly in the formulation of solutions for prepreg manufacturing and coatings.

Qualitative and Quantitative Solubility Data

General technical data indicates that 2,2-Bis-(4-cyanatophenyl)propane is soluble in a range of common organic solvents. A notable quantitative value that appears in several chemical supplier databases is a solubility of 470 g/L in organic solvents at 20 °C [6][7][8]. This high solubility underscores its versatility in processing.

Based on its molecular structure and available data, the solubility of 2,2-Bis-(4-cyanatophenyl)propane can be categorized by solvent type:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale and Observations |

| Polar Aprotic Solvents | Acetone, Methyl Ethyl Ketone (MEK), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Dichloromethane | High | These solvents are widely used in the synthesis and processing of cyanate esters. Their polarity and ability to engage in dipole-dipole interactions with the cyanate groups, coupled with their capacity to solvate the aromatic rings, make them excellent solvents for BPA-Cy. Acetone and MEK are particularly common in prepreg formulations[7]. |

| Polar Protic Solvents | Ethanol, Methanol | Moderate to Low | While the polar hydroxyl groups can interact with the cyanate functionalities, the strong hydrogen bonding network of the alcohols may be disrupted unfavorably upon dissolution of the relatively large BPA-Cy molecule. Its precursor, Bisphenol A, is soluble in ethanol[9][10]. |

| Nonpolar Aromatic Solvents | Toluene, Xylene | Moderate to Low | The aromatic nature of these solvents allows for favorable π-π stacking interactions with the phenyl rings of BPA-Cy. However, their lack of polarity results in weaker interactions with the cyanate groups, limiting overall solubility. |

| Nonpolar Aliphatic Solvents | Hexane, Heptane | Very Low | The significant difference in polarity between the highly polar cyanate groups and the nonpolar aliphatic solvents leads to poor solvation and consequently, very low solubility. |

Influence of Temperature

As with most solid solutes, the solubility of 2,2-Bis-(4-cyanatophenyl)propane in organic solvents is expected to increase with temperature. This is because the endothermic process of breaking the crystal lattice of the solute is favored at higher temperatures. For practical applications, such as the preparation of concentrated resin solutions, heating can be an effective method to achieve the desired concentration. However, it is crucial to consider the thermal stability of the monomer and the potential for premature oligomerization or degradation at elevated temperatures, especially in the presence of catalysts[11].

Experimental Determination of Solubility

For applications requiring precise solubility data, experimental determination is essential. The following section provides detailed protocols for both qualitative and quantitative solubility assessment.

Visual Method for Rapid Screening

This method is suitable for a quick assessment of solubility in a range of solvents.

Materials:

-

2,2-Bis-(4-cyanatophenyl)propane

-

A selection of organic solvents

-

Small test tubes or vials

-

Vortex mixer

-

Water bath or heating block

Procedure:

-

Weigh approximately 25 mg of 2,2-Bis-(4-cyanatophenyl)propane into a small test tube.

-

Add 0.75 mL of the selected solvent in small portions, vortexing after each addition.

-

Observe if the solid dissolves completely at room temperature.

-

If the solid is not fully dissolved, gently warm the mixture in a water bath and observe any changes in solubility.

-

Record the observations as "soluble," "partially soluble," or "insoluble" at both room temperature and the elevated temperature.

Gravimetric Method for Quantitative Determination

This method provides accurate quantitative solubility data.

Materials:

-

2,2-Bis-(4-cyanatophenyl)propane

-

Selected organic solvent

-

Scintillation vials with screw caps

-

Analytical balance

-

Temperature-controlled orbital shaker

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, solvent-compatible)

-

Pre-weighed evaporation dishes

Procedure:

-

Add an excess amount of 2,2-Bis-(4-cyanatophenyl)propane to a scintillation vial to ensure a saturated solution at equilibrium.

-

Pipette a known volume (e.g., 5.0 mL) of the solvent into the vial.

-

Tightly cap the vial and place it in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for 24-48 hours. The presence of undissolved solid is crucial.

-

After equilibration, centrifuge the vial to settle the excess solid.

-

Carefully withdraw a known volume of the clear supernatant using a syringe and immediately pass it through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact volume of the filtered solution.

-

Place the evaporation dish in a vacuum oven at a moderate temperature to slowly evaporate the solvent until a constant weight of the dried solid is achieved.

-

Calculate the solubility in g/L or other desired units based on the mass of the dissolved solid and the volume of the solvent used.

The following diagram illustrates the workflow for the gravimetric determination of solubility.

Practical Implications and Formulation Strategies

A comprehensive understanding of the solubility of 2,2-Bis-(4-cyanatophenyl)propane is crucial for several practical applications:

-

Prepreg Manufacturing: The selection of an appropriate solvent system with high solubility for BPA-Cy is essential for achieving the desired resin content and uniform impregnation of the reinforcing fibers. Solvents like MEK and acetone are often favored due to their volatility, which allows for efficient removal during the drying process.

-

Adhesive and Coating Formulations: High solubility allows for the formulation of high-solid-content adhesives and coatings, which can reduce the emission of volatile organic compounds (VOCs).

-

Blending with other Resins: 2,2-Bis-(4-cyanatophenyl)propane can be dissolved in other liquid resins, such as epoxies or other cyanate esters, to modify the properties of the final cured product[1]. Miscibility in these systems is a key consideration.

Conclusion

2,2-Bis-(4-cyanatophenyl)propane exhibits excellent solubility in a range of polar aprotic solvents, making it a highly processable monomer for high-performance applications. While general solubility data is available, for specific formulation development, a detailed experimental determination of solubility as a function of solvent type and temperature is recommended. The theoretical framework of Hansen Solubility Parameters provides a valuable predictive tool for solvent selection and formulation optimization. This guide serves as a foundational resource for scientists and engineers working with this important class of thermosetting monomers.

References

- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

-

Wikipedia. (n.d.). Hansen solubility parameter. Retrieved January 4, 2026, from [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Retrieved January 4, 2026, from [Link]

-

Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). HANSEN SOLUBILITY PARAMETERS: A User's Handbook, Second Edition. Retrieved January 4, 2026, from [Link]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved January 4, 2026, from [Link]

- Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568–585.

-

MDPI. (2022, March 21). Study on the Calculation Method of Hansen Solubility Parameters of Fuel Cell Ionomers. Retrieved January 4, 2026, from [Link]

-

Chemistry LibreTexts. (2022, April 7). 3.3E: Experimentally Testing Solvents. Retrieved January 4, 2026, from [Link]

-

Scribd. (n.d.). MT 181 Solubility in Organic Solvents: Miscellaneous Techniques. Retrieved January 4, 2026, from [Link]

-

ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Retrieved January 4, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2023, June 16). Nanoscale Structure–Property Relationships of Cyanate Ester as a Function of Extent of Cure. Retrieved January 4, 2026, from [Link]

-

Chongqing Chemdad Co., Ltd. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane. Retrieved January 4, 2026, from [Link]

-

Dideu Industries. (n.d.). 2,2-Bis-(4-cyanatophenyl)propane ISO 9001:2015 REACH producer. Retrieved January 4, 2026, from [Link]

-

eCommons. (n.d.). Preparation, Cure, and Characterization of Cyanate Ester-Epoxy Blends. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN1629137A - Preparation method of bisphenol A cyanate ester.

-

Wikipedia. (n.d.). Bisphenol A. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Retrieved January 4, 2026, from [Link]

-

PubChem. (n.d.). Bisphenol A. Retrieved January 4, 2026, from [Link]

-

Solubility of Things. (n.d.). Bisphenol A. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). How to make Bisphenol A dissolve?. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). How does bisphenol a dissolve?. Retrieved January 4, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). Bisphenol A dicyanate. Retrieved January 4, 2026, from [Link]

- Google Patents. (n.d.). CN102993438B - Bisphenol A-type cyanate ester resin prepolymer and preparation method thereof.

-

Elsevier. (2021, October 21). Handbook of Thermoset Plastics - 4th Edition. Retrieved January 4, 2026, from [Link]

-

Wikipedia. (n.d.). Cyanate ester. Retrieved January 4, 2026, from [Link]

-

Semantic Scholar. (2012, July 20). Cyanate Ester Resins. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). Cyanate Ester Resins, Recent Developments. Retrieved January 4, 2026, from [Link]

-

SciSpace. (n.d.). Synthesis and characterization of cyanate ester and its blends with bisphenol dicyanate ester. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). How to make Bisphenol A dissolve?. Retrieved January 4, 2026, from [Link]

-

ResearchGate. (n.d.). How does bisphenol a dissolve?. Retrieved January 4, 2026, from [Link]

Sources

- 1. Cyanate ester - Wikipedia [en.wikipedia.org]

- 2. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. kinampark.com [kinampark.com]

- 6. webs.anokaramsey.edu [webs.anokaramsey.edu]

- 7. download.polympart.ir [download.polympart.ir]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. chemtec.org [chemtec.org]

An In-depth Technical Guide to Bisphenol A Dicyanate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Bisphenol A dicyanate (BADC), a key monomer in the formulation of high-performance cyanate ester resins. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental chemical and physical properties of BADC, its synthesis and polymerization, and its critical role in advanced material applications. We will explore the causality behind its utilization, supported by established scientific principles and methodologies.